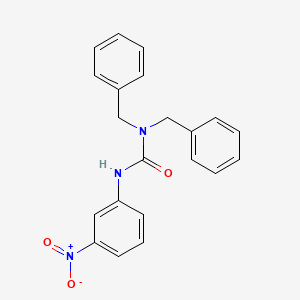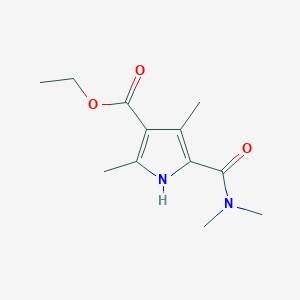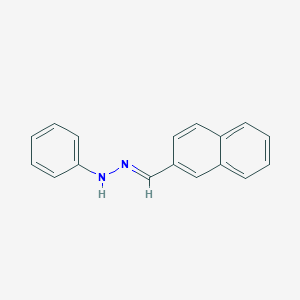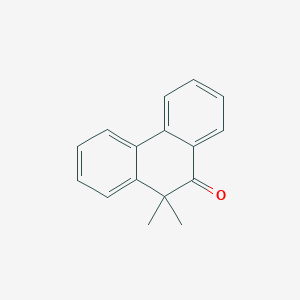
10,10-Dimethylphenanthren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dimethylphenanthren-9-one is an organic compound with the molecular formula C16H14O It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 10th position and a ketone group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 10,10-Dimethylphenanthren-9-one typically involves several steps:
Substitution Reaction: The process begins with the substitution reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.
Grignard Reaction: o-Chlorodiphenylmethane undergoes a Grignard reaction with magnesium ribbons to form a Grignard reagent.
Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.
Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes bromination and hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost efficiency. The process involves large-scale reactions with careful control of reaction conditions to ensure the purity and quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the methyl groups or the ketone group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenanthrene derivatives.
Applications De Recherche Scientifique
10,10-Dimethylphenanthren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10,10-Dimethylphenanthren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 10,10-Dimethylanthracen-9-one
- 10,10-Diphenylphenanthren-9-one
- 9,10-Dihydrophenanthrene
Comparison: 10,10-Dimethylphenanthren-9-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, 10,10-Diphenylphenanthren-9-one has enhanced stability and different electronic properties due to the presence of phenyl groups .
Propriétés
Numéro CAS |
6948-59-0 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
10,10-dimethylphenanthren-9-one |
InChI |
InChI=1S/C16H14O/c1-16(2)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,1-2H3 |
Clé InChI |
AQDOJLHKSYMMEV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

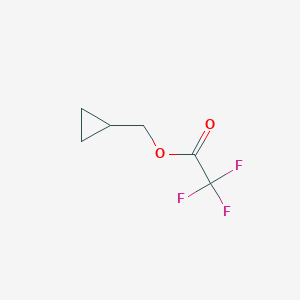

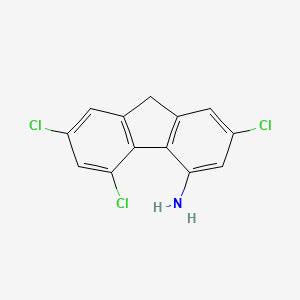
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)

